molecular formula C7H8F5NO3S B14260462 S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine CAS No. 185981-55-9

S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine

Cat. No.: B14260462
CAS No.: 185981-55-9
M. Wt: 281.20 g/mol
InChI Key: KBSCOPZRFNAYCJ-VKHMYHEASA-N
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Description

S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, modified with fluorinated groups, which imparts distinct chemical and biological characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine typically involves the introduction of fluorinated groups to the L-cysteine backbone. One common method involves the reaction of L-cysteine with fluorinated alkenes under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques to isolate the final product. The process is designed to be efficient and cost-effective, ensuring the compound is available for various applications .

Chemical Reactions Analysis

Types of Reactions: S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. The fluorinated groups can interact with biological molecules, affecting their function and activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modify proteins and enzymes makes it a candidate for drug development and disease treatment .

Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for use in high-performance products, such as fluorinated polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorinated groups can form strong bonds with amino acid residues, altering the structure and function of the target proteins. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

  • S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine
  • S-[2-(Fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenyl]-L-cysteine

Comparison: Compared to similar compounds, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is unique due to its specific fluorinated groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications, such as enzyme inhibition and protein modification .

Properties

CAS No.

185981-55-9

Molecular Formula

C7H8F5NO3S

Molecular Weight

281.20 g/mol

IUPAC Name

(2R)-2-amino-3-[1,3,3,3-tetrafluoro-2-(fluoromethoxy)prop-1-enyl]sulfanylpropanoic acid

InChI

InChI=1S/C7H8F5NO3S/c8-2-16-4(7(10,11)12)5(9)17-1-3(13)6(14)15/h3H,1-2,13H2,(H,14,15)/t3-/m0/s1

InChI Key

KBSCOPZRFNAYCJ-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(=C(C(F)(F)F)OCF)F

Canonical SMILES

C(C(C(=O)O)N)SC(=C(C(F)(F)F)OCF)F

Origin of Product

United States

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